molecular formula C15H17N3O4 B3828712 N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide

Cat. No.: B3828712
M. Wt: 303.31 g/mol
InChI Key: HISDMDRLTAYUKP-YBEGLDIGSA-N
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Description

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide is a complex organic compound with a unique structure that combines a cyclohexylidene ring, an amino group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with an amino group and a nitrobenzamide moiety under controlled conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide include other nitrobenzamide derivatives and cyclohexylidene-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2)8-10(7-11(19)9-15)16-17-14(20)12-5-3-4-6-13(12)18(21)22/h3-6H,7-9H2,1-2H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISDMDRLTAYUKP-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2=CC=CC=C2[N+](=O)[O-])/CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Reactant of Route 2
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Reactant of Route 3
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Reactant of Route 4
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Reactant of Route 5
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide
Reactant of Route 6
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.